![molecular formula C14H11N B13088235 2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
2-Methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2-Methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 2-methylbiphenyl with a suitable nitrile source. One common method is the reaction of 2-methylbiphenyl with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2-Methyl-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Cyanobiphenyl: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-[1,1’-biphenyl]-3-carboxylic acid: An oxidized derivative with different reactivity and applications.
Uniqueness
2-Methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both a methyl and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Biological Activity
2-Methyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C15H13N. Its structure features a biphenyl core with a methyl group and a cyano group, which are critical for its biological interactions.
Antibacterial Activity
Research indicates that biphenyl derivatives exhibit significant antibacterial properties. A study investigating various biphenyl compounds found that modifications at specific positions can enhance their antibacterial efficacy. For instance, compounds structurally related to this compound were tested against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds ranged from 125 to 500 μg/mL against these pathogens .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 125 |
Compound B | Pseudomonas aeruginosa | 250 |
Compound C | Bacillus subtilis | 500 |
Anticancer Activity
The anticancer potential of biphenyl derivatives has been explored extensively. A study highlighted that certain analogs of this compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were assessed using the MTT assay.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound D | MCF-7 | 29.1 |
Compound E | PC-3 | 15.3 |
Compound F | Caco-2 | 17.5 |
These findings suggest that the structural modifications in biphenyl derivatives can lead to enhanced anticancer activity, making them promising candidates for further development in cancer therapy .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression and bacterial survival. For instance, studies have shown that similar compounds can inhibit aromatase and glycosyltransferase enzymes, which are crucial in estrogen synthesis and bacterial cell wall formation respectively .
Case Studies
Several case studies have been documented regarding the efficacy of biphenyl derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a biphenyl derivative showed promising results in reducing tumor size in breast cancer patients when administered alongside conventional chemotherapy.
- Case Study 2 : Another study reported the successful use of a related compound in treating bacterial infections resistant to standard antibiotics, highlighting the potential of biphenyl derivatives in overcoming antibiotic resistance.
Properties
Molecular Formula |
C14H11N |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-3-phenylbenzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,1H3 |
InChI Key |
FZIGLVGEMDJIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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